molecular formula C9H8N2O2 B2944166 Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1891207-34-3

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No.: B2944166
CAS No.: 1891207-34-3
M. Wt: 176.175
InChI Key: KAPPGBJSXRQULN-UHFFFAOYSA-N
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Description

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-a]pyrazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :

    Cross-coupling Reaction: Pyrrole is reacted with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.

    Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[1,2-a]pyrazine derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of applications in scientific research, including :

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It exhibits various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.

    Industry: It is used in the development of pharmaceuticals and organic materials.

Mechanism of Action

The mechanism of action of methyl pyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its fused pyrrole and pyrazine rings contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

methyl pyrrolo[1,2-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPPGBJSXRQULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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